3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl bromide
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Overview
Description
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Benzene Derivatives: The compound can be synthesized through the halogenation of benzene derivatives. This involves the stepwise addition of bromine and chlorine in the presence of a catalyst.
Direct Fluorination: The trifluoromethyl group can be introduced through direct fluorination using reagents like sulfur tetrafluoride (SF4) or trifluoromethyl sulfonic anhydride (Tf2O).
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in a batch process where the reactants are added sequentially under controlled conditions to ensure the desired substitution pattern.
Continuous Flow Process: Some industrial setups may use a continuous flow process to enhance production efficiency and control reaction parameters more precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the halogenated groups to hydrogen atoms, resulting in less halogenated derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can replace the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Less halogenated benzene derivatives.
Substitution Products: Amines, ethers, and other functionalized aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical studies, including enzyme inhibition and receptor binding assays. Medicine: The compound is explored for its potential pharmacological properties, such as antimicrobial and anticancer activities. Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism by which 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl bromide exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In biochemical studies, it may bind to specific enzymes or receptors, inhibiting their function.
Molecular Targets and Pathways Involved:
Microbial Cell Membranes: Disruption of membrane structure and function.
Enzymes and Receptors: Binding to active sites or allosteric sites, leading to inhibition or modulation of activity.
Comparison with Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in crop protection products.
3-Bromo-2,6-dichloro-5-(trifluoromethyl)pyridine: Similar structure but different substitution pattern.
Uniqueness: 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl bromide is unique due to its specific combination of halogen atoms and the trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds.
Properties
Molecular Formula |
C8H3Br2Cl2F3 |
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Molecular Weight |
386.81 g/mol |
IUPAC Name |
1-bromo-3-(bromomethyl)-2,4-dichloro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3Br2Cl2F3/c9-2-3-6(11)4(8(13,14)15)1-5(10)7(3)12/h1H,2H2 |
InChI Key |
FCPINROPFAOAKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)CBr)Cl)C(F)(F)F |
Origin of Product |
United States |
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